Cas no 863593-57-1 (3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide)

3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
- 3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Benzamide, 3-methyl-N-(2-methyl-3-thiazolo[5,4-b]pyridin-2-ylphenyl)-
- 3-METHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
- AKOS001553139
- SR-01000907949-1
- F0694-0391
- 863593-57-1
- ZINC03854314
- SR-01000907949
- 3-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
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- インチ: 1S/C21H17N3OS/c1-13-6-3-7-15(12-13)19(25)23-17-9-4-8-16(14(17)2)20-24-18-10-5-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
- InChIKey: UQVCVAOQIQUSNH-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C2=NC3=CC=CN=C3S2)=C1C)(=O)C1=CC=CC(C)=C1
計算された属性
- せいみつぶんしりょう: 359.10923335g/mol
- どういたいしつりょう: 359.10923335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 83.1Ų
じっけんとくせい
- 密度みつど: 1.301±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 13.54±0.70(Predicted)
3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0694-0391-1mg |
3-methyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide |
863593-57-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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10. Book reviews
3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamideに関する追加情報
Introduction to 3-methyl-N-(2-methyl-3-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzamide (CAS No. 863593-57-1) in Modern Chemical and Pharmaceutical Research
3-methyl-N-(2-methyl-3-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzamide, identified by its CAS number 863593-57-1, is a sophisticated organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, combines elements of benzamide, thiazole, and pyridine moieties, making it a promising candidate for further exploration in drug discovery and medicinal chemistry. The presence of multiple heterocyclic rings and functional groups suggests a high potential for biological activity, which has prompted extensive investigation into its pharmacological properties.
The compound's structural design incorporates a benzamide core, which is a well-established pharmacophore in the development of therapeutic agents. Benzamides are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor interaction. In this context, the introduction of a methyl group at the 3-position of the benzamide moiety may influence the compound's solubility, metabolic stability, and overall bioavailability. These modifications are critical in optimizing drug-like properties, ensuring that the molecule can effectively reach its target site within the body.
Furthermore, the incorporation of a 1,3-thiazole ring into the structure adds another layer of complexity and potential functionality. Thiazole derivatives are widely recognized for their diverse biological activities, ranging from antimicrobial to anti-inflammatory effects. The specific substitution pattern involving a 2-methyl-3-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl group suggests that this compound may exhibit unique interactions with biological targets. Such structural features are often explored in the development of novel therapeutics aimed at addressing unmet medical needs.
The pyridine moiety present in the molecule further enhances its potential as a pharmacological agent. Pyridine derivatives are frequently utilized in medicinal chemistry due to their ability to engage with a wide range of biological targets, including enzymes and receptors. The specific arrangement of atoms in this compound's structure may contribute to its selectivity and efficacy in modulating biological pathways relevant to diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of complex molecules like 3-methyl-N-(2-methyl-3-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzamide. These tools have been instrumental in identifying potential lead compounds for further optimization. By leveraging these technologies, scientists can accelerate the drug discovery process and bring novel therapeutics to market more efficiently.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has allowed researchers to access complex molecular architectures that would be otherwise challenging to construct.
In terms of biological activity, preliminary studies suggest that CAS No. 863593-57-1 may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathogenesis. For instance, its structural features may allow it to interact with kinases or other signaling molecules relevant to cancer progression. Additionally, the compound's ability to cross cell membranes could enhance its therapeutic potential by enabling intracellular delivery to target sites.
The exploration of this compound's pharmacological properties is ongoing, with researchers employing both in vitro and in vivo models to evaluate its efficacy and safety. In vitro assays can provide rapid screening for potential biological activity, while animal models offer insights into how the compound behaves within a living system. These studies are crucial for understanding the compound's mechanism of action and determining its suitability for further clinical development.
The integration of cutting-edge technologies such as high-throughput screening (HTS) has further accelerated the evaluation process for compounds like 3-methyl-N-(2-methyl-3-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzamide. HTS allows researchers to test thousands of compounds against multiple targets simultaneously, identifying those with the most promising activity profiles. This approach has been instrumental in identifying novel drug candidates that would have been difficult to uncover through traditional methods.
The regulatory landscape surrounding new chemical entities like this one is also evolving. Regulatory agencies now require comprehensive data on safety and efficacy before approving new drugs for human use. This has led to increased investment in research methodologies that ensure thorough characterization of compounds before they enter clinical trials.
The future prospects for CAS No. 863593-57-1 appear promising given its unique structural features and potential biological activity. Further research is needed to fully elucidate its pharmacological properties and explore its therapeutic applications. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential in advancing this compound towards clinical development.
In conclusion,3-methyl-N-(2-methyl-3-{1,3-thiazolo[5,
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